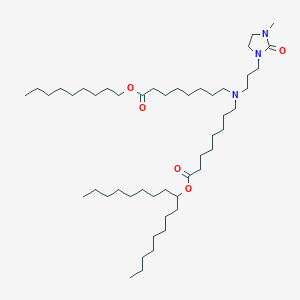![molecular formula C7H8BrN3O2 B13358030 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B13358030.png)
3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole and pyridine rings can participate in redox reactions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
科学的研究の応用
3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Research: It serves as a probe in studying enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
類似化合物との比較
Similar Compounds
- 6-bromo-1,2,4-triazolo[4,3-a]pyridine
- 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C7H8BrN3O2 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H8BrN3O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h4H,1-3H2,(H,12,13) |
InChIキー |
FFECKJDVIUQCDD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NN=C(N2CC1C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13357952.png)
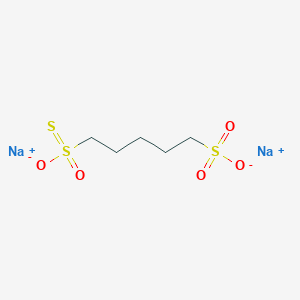

![3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)
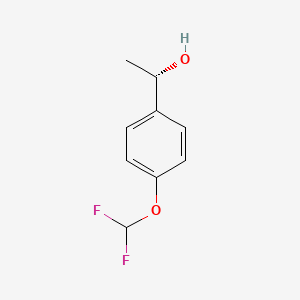
![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
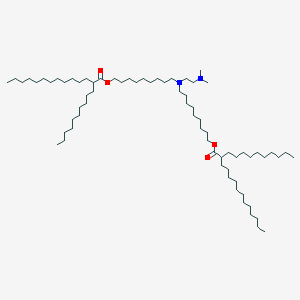
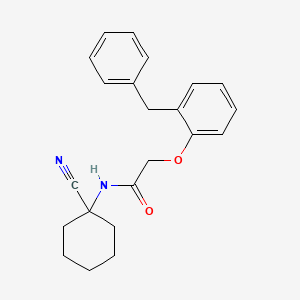
![6-(2-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357996.png)

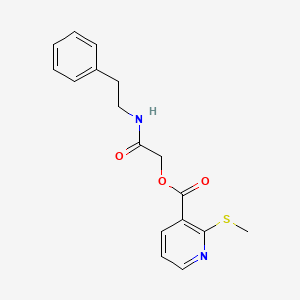
![7-Chloro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13358017.png)
![(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13358031.png)
